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Compound of Interest

Compound Name: 4-Sulfophthalic acid

Cat. No.: B1293581 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 4-
sulfophthalic acid, a compound of interest in various chemical and pharmaceutical

applications. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR),

and mass spectrometry (MS) characteristics, offering insights into its molecular structure and

properties.

Spectroscopic Data Summary
The quantitative spectroscopic data for 4-sulfophthalic acid are summarized in the tables

below, providing a quick reference for researchers.

Table 1: Mass Spectrometry (MS) Data

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b1293581?utm_src=pdf-interest
https://www.benchchem.com/product/b1293581?utm_src=pdf-body
https://www.benchchem.com/product/b1293581?utm_src=pdf-body
https://www.benchchem.com/product/b1293581?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1293581?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Value

Ionization Mode Electrospray Ionization (ESI), Negative

Mass Analyzer Quadrupole Time-of-Flight (QTOF)

Precursor Ion ([M-H]\⁻) m/z 244.9761

Molecular Formula C₈H₅O₇S⁻

Major Fragments m/z

198.9812

165.0193

121.0295

Table 2: Infrared (IR) Spectroscopy Data (Predicted)
While a detailed experimental peak list is not readily available in the public domain, the

expected characteristic IR absorption bands for 4-sulfophthalic acid, based on its functional

groups, are presented below.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group

~3000 (broad) O-H Stretch Carboxylic Acid & Sulfonic Acid

~1700 C=O Stretch Carboxylic Acid

~1600, ~1475 C=C Stretch Aromatic Ring

~1250 C-O Stretch Carboxylic Acid

~1170, ~1030 S=O Stretch Sulfonic Acid

~850 C-H Bending (out-of-plane) Aromatic Ring

Table 3: Nuclear Magnetic Resonance (NMR)
Spectroscopy Data
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Experimental ¹H and ¹³C NMR data for 4-sulfophthalic acid are not readily available in publicly

accessible databases. The complexity of the spectrum, influenced by the electron-withdrawing

sulfonic acid and carboxylic acid groups on the aromatic ring, would be expected to show

distinct signals for the three aromatic protons and the eight carbon atoms. Further experimental

investigation is required to determine the precise chemical shifts and coupling constants.

Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and

data interpretation.

Mass Spectrometry (MS)
Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight

(QTOF) instrument, equipped with an electrospray ionization (ESI) source is recommended.

Sample Preparation:

Prepare a dilute solution of 4-sulfophthalic acid in a suitable solvent system, such as a

mixture of acetonitrile and water.

For negative ion mode analysis, the addition of a small amount of a basic modifier like

ammonium hydroxide can aid in deprotonation.

Data Acquisition:

Introduce the sample solution into the ESI source via direct infusion or through a liquid

chromatography (LC) system.

Operate the mass spectrometer in negative ion mode.

Set the collision energy in the collision cell to induce fragmentation of the precursor ion ([M-

H]\⁻ at m/z ~245) to observe characteristic product ions.

Infrared (IR) Spectroscopy
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated

Total Reflectance (ATR) accessory is a common and convenient setup for analyzing solid or
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liquid samples.

Sample Preparation:

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Place a small amount of solid 4-sulfophthalic acid directly onto the ATR crystal.

Apply consistent pressure using the instrument's pressure clamp to ensure good contact

between the sample and the crystal.

Data Acquisition:

Collect a background spectrum of the clean, empty ATR crystal.

Collect the sample spectrum.

The instrument's software will automatically ratio the sample spectrum to the background

spectrum to produce the final absorbance or transmittance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for

better signal dispersion and resolution.

Sample Preparation:

Dissolve a few milligrams of 4-sulfophthalic acid in a suitable deuterated solvent, such as

deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆), in an NMR tube. The choice of

solvent is critical as the acidic protons of the carboxylic and sulfonic acid groups may

exchange with deuterium in D₂O.

Add a small amount of an internal standard, such as trimethylsilylpropanoic acid (TSP) for

D₂O or tetramethylsilane (TMS) for DMSO-d₆, for chemical shift referencing.

Data Acquisition:
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Acquire a one-dimensional (1D) ¹H NMR spectrum to observe the signals of the aromatic

protons.

Acquire a 1D ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of the

¹³C nucleus, a larger number of scans may be required.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and

HSQC (Heteronuclear Single Quantum Coherence), can be performed to aid in the

assignment of proton and carbon signals.

Visualizing the Spectroscopic Analysis Workflow
The general workflow for the spectroscopic analysis of a chemical compound like 4-
sulfophthalic acid is depicted in the following diagram.
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Caption: General workflow for the spectroscopic analysis of 4-sulfophthalic acid.

To cite this document: BenchChem. [Spectroscopic Profile of 4-Sulfophthalic Acid: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1293581#spectroscopic-data-of-4-sulfophthalic-acid-
nmr-ir-ms]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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